Deoxynivalenol 3-glucoside

説明

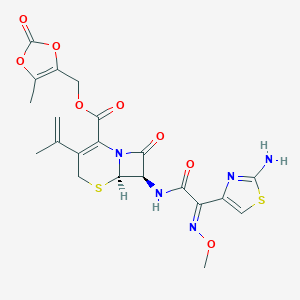

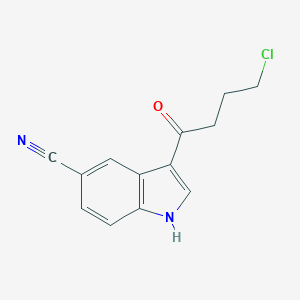

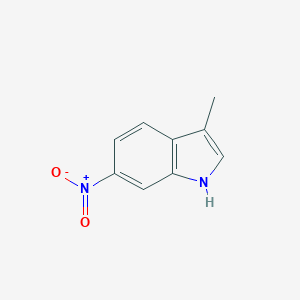

D3G is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The formation of D3G results from a defense mechanism that plants use for detoxification . It has an empirical formula of C21H30O11 and a molecular weight of 458.46 .

Synthesis Analysis

The synthesis of D3G involves the conjugation of deoxynivalenol (DON) with glucose, which is formed by the metabolism of plants . A study has reported the use of the Königs-Knorr method for the synthesis of D3G .Molecular Structure Analysis

The molecular structure of D3G is derived from DON, with an additional glucose molecule attached. The structure is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis

D3G is hydrolyzed to DON during digestion. It is resistant to acids and enzymes expressed by humans but is partly cleaved by cellulase and cellobiase. Several intestinal bacteria can liberate DON from D3G .Physical And Chemical Properties Analysis

D3G is a solid substance at room temperature. It is soluble in acetonitrile and has a concentration of 50 μg/mL in acetonitrile .科学的研究の応用

Food Safety and Quality Control

Deoxynivalenol-3-glucoside (D3G) is a modified form of the mycotoxin deoxynivalenol (DON), often referred to as masked DON due to its presence in grains and grain-based products. It is crucial in food safety as it can be hydrolyzed back to DON during digestion, posing potential health risks .

Agricultural Practices and Crop Protection

D3G formation results from a plant defense mechanism for detoxification, affecting wheat quality and agricultural practices. Understanding D3G’s role can help in developing strategies to mitigate mycotoxin contamination in crops .

Toxicology and Risk Assessment

Studies on D3G focus on determining its oral bioavailability, degree of hydrolysis, and toxicokinetic parameters in animals like broiler chickens and pigs. This information is vital for risk assessment and management of mycotoxin exposure .

Bioavailability Studies

Research assessing the bioavailability of D3G through food intake is essential for understanding its impact on human health. Such studies are the first step in conducting risk assessments considering the bioavailability of trichothecene glucoside conjugates .

Analytical Chemistry

D3G is analyzed using advanced techniques like LC-MS/MS to quantify its transformation rate and release of toxins, which is significant for monitoring food contaminants and ensuring public health safety .

Biomonitoring

Biomonitoring studies involving D3G help track exposure to DON and its modified forms in human populations, contributing to a better understanding of dietary exposure levels and associated health risks .

作用機序

Target of Action

Deoxynivalenol-3-glucoside (D3G) is a modified mycotoxin formed by the metabolism of plants through the conjugation of deoxynivalenol (DON) with glucose . The primary target of D3G, like DON, is the ribosome . It binds to the 60S subunit of the ribosome , which plays a crucial role in protein synthesis.

Mode of Action

D3G is hydrolyzed to DON during digestion . , but also activates intracellular protein kinases that mediate selective gene expression and apoptosis. This disruption of macromolecule synthesis, cell signaling, differentiation, proliferation, and death is a key aspect of its mode of action .

Biochemical Pathways

The biochemical pathways affected by DON and, by extension, D3G include the TNF-α-induced NF-κB signaling pathway . DON induces the TNF-α-converting enzyme-dependent ectodomain shedding of TNF-receptor 1 via the activation of ERK and p38 MAP kinase, thereby inhibiting the TNF-α-induced NF-κB signaling pathway .

Pharmacokinetics

D3G is resistant to acids and enzymes expressed by humans . It is partly cleaved by cellulase and cellobiase, and several intestinal bacteria liberate don from d3g . This suggests that the bioavailability of D3G and its impact on health may be influenced by the gut microbiota. In addition, age-related differences in the toxicokinetic processes of DON and D3G have been observed .

Result of Action

The molecular and cellular effects of D3G’s action are primarily due to its hydrolysis to DON during digestion . DON causes emesis, anorexia, growth retardation, immunotoxicity, and impaired reproduction and development . At the cellular level, DON induces ribotoxic stress, disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death .

Action Environment

The production of DON and D3G can be triggered by diverse environmental and cellular signals . Many environmental factors, such as humidity and intensive rainfall, affect DON levels during the infection process . Moreover, thermal food processing can influence the stability of DON and the formation of degradation/conversion products .

特性

IUPAC Name |

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMXWMGECQIOGB-SMSDQXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891865 | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynivalenol 3-glucoside | |

CAS RN |

131180-21-7 | |

| Record name | Deoxynivalenol 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxynivalenol 3-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: DON-3-glucoside is formed as a plant defense mechanism against DON. When Fusarium fungi infect crops like wheat, barley, and maize, the plants can convert DON into DON-3-glucoside through glycosylation. This process involves attaching a glucose molecule to DON, effectively detoxifying it and reducing its toxicity to the plant. [, , , , , ]

ANone: DON-3-glucoside is primarily found in cereal grains and cereal-based products. This includes wheat, barley, maize, malt, beer, bread, and various processed foods derived from these grains. Its presence has been reported in samples collected globally, highlighting its widespread occurrence as a food contaminant. [, , , , , , , ]

ANone: Concentrations of DON-3-glucoside in contaminated products vary depending on factors like the type of cereal, environmental conditions, and fungal strain. Studies have reported levels ranging from µg/kg to mg/kg levels in both raw and processed products, with some exceeding the regulatory limits set for DON. [, , , , , , ]

ANone: DON-3-glucoside is considered less toxic than DON due to its modified structure. In vitro and in vivo studies have shown that it exhibits significantly lower toxicity in various models, including microbial cells, porcine intestinal cells, and piglets. [, , ]

ANone: DON-3-glucoside is relatively stable in the upper digestive tract but can be hydrolyzed by the gut microbiota in the distal small and large intestine. This hydrolysis process removes the glucose molecule, converting DON-3-glucoside back into the more toxic DON, which can then be absorbed into the bloodstream. [, , ]

ANone: While DON-3-glucoside itself is less toxic, its potential to convert back to DON in the gut raises concerns about its contribution to overall DON exposure. This "masking" effect makes accurate risk assessment challenging, as routine analytical methods often fail to detect DON-3-glucoside. [, , , , ]

ANone: DON-3-glucoside analysis typically involves chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). These methods offer high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , ]

ANone: Accurate analysis of DON-3-glucoside can be challenging due to factors like matrix interference, the lack of commercially available standards, and the need for specific extraction and purification procedures. The development of reliable and standardized methods is crucial for monitoring its occurrence in food and feed. [, , , ]

ANone: Strategies to reduce DON-3-glucoside levels focus on preventing Fusarium infection and minimizing DON production in the first place. This includes good agricultural practices, resistant cultivars, and appropriate fungicide treatments. [, , , , ]

ANone: Some food processing methods, like milling and baking, can partially reduce DON-3-glucoside levels, but their effectiveness varies depending on the specific process and conditions. Research suggests that these processes can also lead to the formation of other DON derivatives. [, , , ]

ANone: Further research is needed to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)